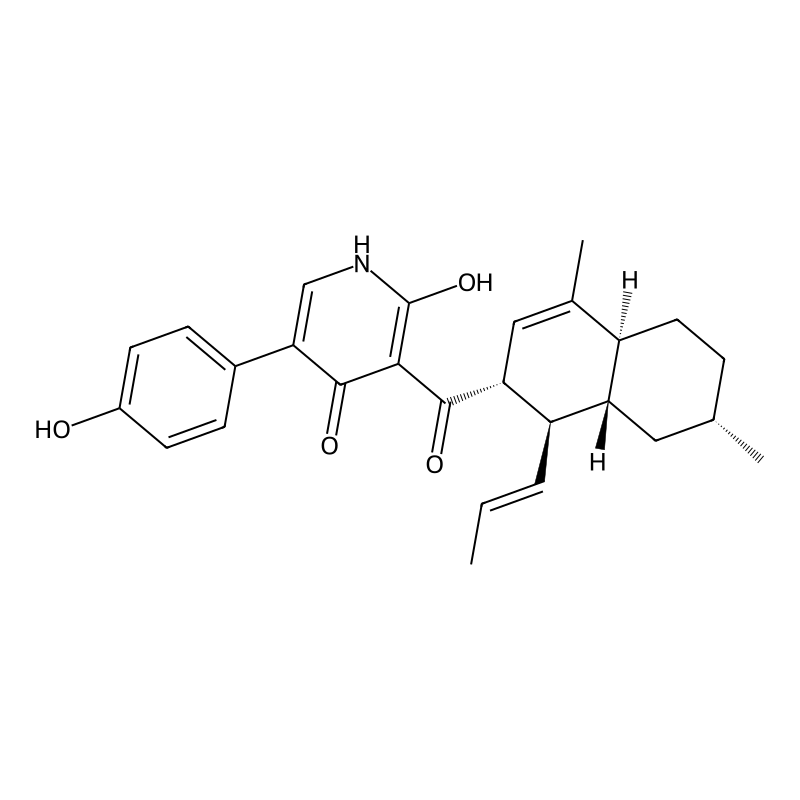

Ilicicolin H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antifungal Applications

Field: Pharmaceutical Sciences and Mycology

Summary: Ilicicolin H is a broad-spectrum antifungal agent . It was first isolated from the fungus Cylindrocladium ilicicola MFC-870 . It displays potent and broad-spectrum antifungal activities .

Methods of Application: The compound is produced by the fungus Neonectria sp. DH2 . The biosynthetic gene cluster (BGC) for Ilicicolin H was identified through genomic sequencing of this strain . The compound is then produced heterologously in Aspergillus nidulans .

Results: Ilicicolin H has a novel mechanism of action, inhibiting the yeast cytochrome bc1 complex at the Qn site . It has an IC50 of 3–5 nM, indicating a high level of potency .

Biosynthetic Studies

Field: Biochemistry and Molecular Biology

Summary: The biosynthesis of Ilicicolin H is of interest due to its potent antifungal activity .

Methods of Application: The biosynthetic gene cluster (BGC) for Ilicicolin H was identified through genomic sequencing of the producing strain, Neonectria sp. DH2 . The compound is then produced heterologously in Aspergillus nidulans .

Results: The backbone of Ilicicolin H is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . The decalin portion is most possibly constructed by a S-adenosyl-L-methionine (SAM)-dependent Diels-Alderase (IliD) .

Production of Antifungal Reagents

Field: Pharmaceutical Sciences and Bioengineering

Summary: Ilicicolin H has been used in the production of new potent antifungal reagents, such as Ilicicolin J . This is due to its broad-spectrum antifungal activity and unique mechanism of action .

Methods of Application: The production of Ilicicolin J involves the identification of the Ilicicolin H biosynthetic gene cluster (BGC) by genomic sequencing a producing strain, Neonectria sp. DH2, and its heterologous production in Aspergillus nidulans .

Results: A shunt product with similar antifungal activities, Ilicicolin J, was uncovered . This effort would provide a base for future combinatorial biosynthesis of Ilicicolin H analogues .

Ilicicolin H is a naturally occurring compound classified as a tetracyclic polyketide, originally isolated from the imperfect fungus Cylindrocladium ilicicola and later from Gliocladium roseum. Its chemical formula is , and it exhibits a complex structure characterized by a pyridone moiety that contributes to its biological activity. The compound has garnered attention due to its broad-spectrum antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus spp. .

Notably, sodium borohydride reduction of Ilicicolin H leads to the formation of diastereomeric alcohols, which can undergo elimination under acidic conditions to yield exocyclic olefins. This highlights the compound's potential for further chemical modification to enhance its activity or alter its properties .

Ilicicolin H exhibits significant antifungal activity, acting primarily as an inhibitor of mitochondrial respiration in fungi. It disrupts the electron transport chain, which is crucial for ATP production in fungal cells. This mechanism of action allows Ilicicolin H to effectively target a variety of fungal pathogens, making it a valuable compound in the search for new antifungal agents. Additionally, research indicates that Ilicicolin H may have potential applications in treating other diseases due to its unique biological properties .

Ilicicolin H's primary application lies in its use as an antifungal agent. Its ability to inhibit fungal growth makes it a candidate for developing new treatments for fungal infections, particularly those resistant to conventional therapies. Furthermore, ongoing research into its structure-activity relationship may lead to the development of more effective derivatives that maintain or enhance its antifungal properties while minimizing potential side effects .

Studies on the interactions of Ilicicolin H with target proteins have revealed insights into its binding mechanisms. The compound's bioactive conformation allows it to fit snugly within the binding pockets of specific fungal proteins, facilitating effective inhibition. For instance, interactions with amino acid residues such as N31 have been identified as critical for its antifungal activity. Understanding these interactions is essential for designing more potent analogs and optimizing therapeutic applications .

Ilicicolin H shares structural similarities with several other compounds, particularly within the class of polyketides and pyridones. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Antimycin A | Polyketide | Mitochondrial respiratory chain inhibitor | Different binding patterns compared to Ilicicolin H |

| Clofazimine | Phenazine derivative | Antimicrobial | Exhibits different mechanisms of action |

| Fumitremorgin C | Tetracyclic polyketide | Antifungal | Unique structural features enhancing selectivity |

| Aurofusarin | Polyketide | Antifungal | Distinct biosynthetic pathway |

Ilicicolin H is unique due to its specific antifungal spectrum and mechanism involving mitochondrial inhibition, which sets it apart from other similar compounds that may target different pathways or exhibit broader antimicrobial activities without specificity towards fungi .

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The biosynthetic gene cluster responsible for ilicicolin H production was identified through genomic sequencing of the producing strain, Neonectria sp. DH2. Comprehensive bioinformatic analysis revealed a compact gene cluster consisting of five essential genes encoding enzymes with specialized functions in the biosynthetic pathway. These genes, designated as iliA through iliE, collectively orchestrate the complex assembly of ilicicolin H.

Table 1: Genes in the Ilicicolin H Biosynthetic Gene Cluster and Their Functions

Detailed sequence analysis of these genes provided valuable insights into their evolutionary relationships and potential functions. IliC displays significant homology to TenA, an enzyme previously shown to be involved in the ring expansion of tetramic acid to pyridone during tenellin biosynthesis, suggesting a similar role in ilicicolin H formation. IliD contains the characteristic SAM-binding motif DXGXGXG, although interestingly, the SAM-binding site is located near the N-terminus, similar to SpnF but unlike LepI where it is positioned close to the C-terminus.

The identification of this BGC was significant not only for understanding ilicicolin H biosynthesis but also for providing a foundation for future combinatorial biosynthesis efforts aimed at generating novel analogs with improved properties.

Heterologous Production in Aspergillus nidulans

Following the identification of the ilicicolin H BGC, researchers established a heterologous expression system in Aspergillus nidulans, a well-characterized fungal model organism frequently used for natural product research. This approach allowed for detailed functional characterization of the biosynthetic machinery and facilitated the discovery of new compounds.

The heterologous expression procedure involved PCR amplification of all five genes (iliA, iliB, iliC, iliD, and iliE) from Neonectria sp. DH2 genomic DNA, followed by Gibson assembly in Escherichia coli to create the expression plasmid pDH1. This plasmid was then transformed into A. nidulans, and the resulting strain was cultured for 10 days under appropriate conditions.

HPLC analysis of the organic extract revealed two significant peaks that were absent in the control strain containing an empty plasmid. The peak at 29 minutes corresponded to ilicicolin H (0.55 mg/L), while the second peak contained a previously undescribed compound, which was subsequently characterized and named ilicicolin J. This shunt product demonstrated antifungal activity comparable to ilicicolin H, despite lacking the C8-stereochemistry previously thought to be essential for biological activity.

To investigate the individual functions of the biosynthetic genes, researchers constructed a series of additional plasmids with various gene combinations: pDH2 (containing iliA and iliB), pDH3 (iliA, iliB, and iliC), pDH4 (iliA, iliB, and iliD), and pDH5 (iliA, iliB, iliC, and iliD). Both ilicicolin H and J were produced by the A. nidulans strain containing plasmid pDH5, suggesting that IliE is not directly involved in their biosynthesis in this heterologous host.

This finding contrasted with studies on a related gene cluster from Penicillium variabile, where the IliE homolog (IccE) was shown to be essential for the epimerization of 8-epi-ilicicolin H to ilicicolin H. This discrepancy suggests either that A. nidulans possesses an enzyme capable of performing this epimerization or that IliD from Neonectria sp. DH2 might directly form ilicicolin H rather than the 8-epi intermediate. Recent research with Trichoderma reesei has demonstrated that the epimerase (TriliE) is indeed necessary for ilicicolin H formation in the native host, confirming the importance of this enzymatic step in the natural biosynthetic pathway.

Key Enzymatic Players: PKS-NRPS, Cytochrome P450, and Diels-Alder Catalysis

The biosynthesis of ilicicolin H involves several specialized enzymes, each catalyzing specific transformations in the pathway:

IliA (Polyketide-nonribosomal peptide synthethase): This large multifunctional enzyme serves as the cornerstone of ilicicolin H biosynthesis, responsible for assembling the compound's backbone. The polyketide synthase portion, working in concert with the trans-acting enoyl reductase IliB, constructs an octaketide intermediate with two methyl groups introduced by the C-methyltransferase (CMeT) domain during chain assembly. The nonribosomal peptide synthetase module subsequently incorporates tyrosine, and the resulting hybrid intermediate is released with a tetramic acid moiety through Dieckmann cyclization catalyzed by the DKC domain.

IliC (Cytochrome P450): Following the formation of the tetramic acid intermediate, IliC catalyzes a critical ring expansion process to convert the tetramic acid group to a pyridone moiety. This transformation is analogous to the reaction catalyzed by TenA during tenellin biosynthesis, highlighting the conserved nature of this enzymatic step across different fungal natural product pathways.

IliD (Diels-Alderase): Perhaps the most fascinating aspect of ilicicolin H biosynthesis is the formation of its decalin moiety through a stereoselective Diels-Alder reaction. IliD functions as a pericyclase, catalyzing an inverse-electron demand Diels-Alder (IEDDA) reaction with remarkable efficiency. Kinetic analysis revealed that IliD exhibits a KM of 54 ± 0.5 µM toward its substrate and a kcat of 54 ± 7.8 min−1, providing a rate acceleration of approximately 3 × 105-fold compared to the uncatalyzed reaction (measured in toluene).

Table 2: Kinetic Parameters of IccD-Catalyzed IEDDA Reaction

| Parameter | Value |

|---|---|

| KM | 54 ± 0.5 µM |

| kcat | 54 ± 7.8 min−1 |

| knon (uncatalyzed, in toluene) | 1.8 × 10−4 min−1 |

| Rate acceleration | 3 × 105-fold |

Notably, IliD exhibits high periselectivity, strongly favoring the IEDDA pathway over a competing normal electron demand Diels-Alder (NEDDA) reaction despite both proceeding through an ambimodal transition state. The uncatalyzed reaction in toluene produces both the IEDDA product (8-epi-ilicicolin H) and the NEDDA product (ilicicolin I) in a ratio of 3:1, while the IliD-catalyzed reaction yields less than 1% of the NEDDA product. This enzymatic control over reaction selectivity represents a remarkable example of nature's catalytic precision.

IliE/IccE (Epimerase): The final key enzyme in ilicicolin H biosynthesis is the epimerase IliE/IccE, which catalyzes the stereochemical inversion at C8, converting 8-epi-ilicicolin H to ilicicolin H. This epimerization dramatically enhances the compound's antifungal activity, as evidenced by minimum inhibitory concentration (MIC) testing against Candida albicans SC5314.

Table 3: Antifungal Activities of Ilicicolin Compounds Against Candida albicans SC5314

| Compound | MIC (μg/mL) | Relative Potency |

|---|---|---|

| Ilicicolin H | 0.4 | 100× |

| 8-epi-Ilicicolin H | 40 | 1× |

| Ilicicolin J | 6.3 | ~6× |

The striking 100-fold difference in potency between ilicicolin H and its 8-epi precursor underscores the critical importance of stereochemistry for optimal interaction with the target cytochrome bc1 complex.

Biosynthetic Pathway Elucidation: Polyketide Backbone Assembly and Post-PKS Modifications

Based on comprehensive experimental data and bioinformatic analyses, researchers have proposed the following biosynthetic pathway for ilicicolin H:

Polyketide Backbone Assembly: The pathway begins with IliA and IliB collaboratively assembling an octaketide backbone. During this process, two methyl groups are introduced by the CMeT domain of IliA at specific positions.

Tyrosine Incorporation: The nonribosomal peptide synthetase module of IliA incorporates tyrosine into the growing chain, catalyzed by the condensation (C) domain.

Tetramic Acid Formation: The hybrid polyketide-nonribosomal peptide intermediate undergoes Dieckmann cyclization, catalyzed by the DKC domain of IliA, to form a tetramic acid-containing intermediate (compound 3). Interestingly, researchers were unable to detect this intermediate by co-expression of iliA and iliB alone, suggesting that IliC might be involved in the chain assembly or offloading processes.

Ring Expansion: IliC, the cytochrome P450 enzyme, catalyzes the conversion of the tetramic acid moiety to a pyridone group through a ring expansion process, forming intermediate 4.

Decalin Formation: The resulting intermediate contains two conjugated diene systems that serve as the substrate for a Diels-Alder reaction. IliD catalyzes an inverse-electron demand Diels-Alder reaction to form the decalin portion of the molecule, resulting in 8-epi-ilicicolin H (compound 2).

Epimerization: Finally, IliE/IccE catalyzes the epimerization of 8-epi-ilicicolin H to ilicicolin H (compound 1), a critical step that significantly enhances the antifungal activity of the compound.

During heterologous expression in A. nidulans, researchers also observed the formation of ilicicolin J, a shunt product with comparable antifungal activity to ilicicolin H. The precise mechanism of ilicicolin J formation remains unclear, but it might represent an alternative product of the Diels-Alder reaction. The discovery that ilicicolin J maintains significant antifungal activity despite lacking the C8-stereocenter suggests that future structure-activity relationship studies could be based on this simpler structural scaffold.

More recently, genetic activation of the ilicicolin H biosynthetic gene cluster in Trichoderma reesei through overexpression of its transcription factor, TriliR, led to the discovery of ilicicolin K, a novel member of the ilicicolin family. The structure of ilicicolin K is similar to that of ilicicolin H but features an additional hydroxylation and an intramolecular ether bridge connecting the hydroxyl group at the pyridone to the tyrosine moiety of the molecule. Initial bioactivity testing revealed that ilicicolin K exhibits antifungal activity against Saccharomyces cerevisiae and the human pathogen Candida auris, an emerging multi-drug resistant fungus.

Cytochrome bc1 Reductase Inhibition: Qn Site Binding and Selectivity

Ilicicolin H represents a highly selective inhibitor of the mitochondrial cytochrome bc1 reductase complex, demonstrating remarkable specificity for fungal over mammalian enzyme systems [9]. The compound functions through potent inhibition of the ubiquinol-cytochrome c reductase activity, with demonstrated half maximal inhibitory concentration values ranging from 2 to 5 nanomolar against fungal targets [7] [9]. The mechanism involves specific binding to the quinone reduction site, commonly referred to as the Qn site or center N, of the cytochrome bc1 complex [9] [13].

The binding kinetics of ilicicolin H reveal a slow dissociation rate constant of 1.2 × 10⁻³ s⁻¹, indicating exceptionally tight binding to the target site [12]. The association kinetics demonstrate a binding rate constant of 1.5-1.7 × 10⁵ M⁻¹ s⁻¹ when applied to the reduced bc1 complex [12]. This binding pattern results in stoichiometric inhibition, with one inhibitor molecule binding per Qn site, as confirmed through spectral titration analyses [9] [12].

The compound blocks oxidation-reduction of cytochrome b through center N while promoting oxidant-induced reduction of cytochrome b, but notably has no effect on oxidation of ubiquinol through center P [9]. These differential effects on electron transfer reactions confirm the specific targeting of the Qn site rather than interfering with the complementary Qp site function [9]. The inhibition mechanism involves competition with the natural substrate ubiquinone for binding at the reduction site [41].

| Table 1: Ilicicolin H Inhibitory Activity Against Cytochrome bc1 Complex from Different Sources | ||||

|---|---|---|---|---|

| Source | IC50 (ng/mL) | IC50 (nM) | Selectivity vs Yeast | Reference |

| Saccharomyces cerevisiae (yeast) | 3-5 | 7-12 | 1 | [9] |

| Candida albicans MY1055 | 2-3 | 5-7 | 1 | [21] |

| Bovine heart mitochondria | 200-250 | 460-577 | 67-83 | [9] |

| Rat liver | 1500 | 3460 | 500-700 | [21] |

| Rhesus liver | 500 | 1154 | 167-230 | [21] |

Structural Determinants of Fungal vs. Mammalian Target Selectivity

The remarkable selectivity of ilicicolin H for fungal versus mammalian cytochrome bc1 complexes stems from critical amino acid differences at key positions within the Qn binding site [14] [28]. The most significant determinants of this selectivity involve amino acid residues at positions 20 and 22 of the cytochrome b subunit, where yeast possesses serine and glutamine respectively, while mammalian systems contain leucine and threonine [14] [28].

Position 20 represents a crucial selectivity determinant, with yeast containing serine while bovine and Paracoccus denitrificans contain leucine and isoleucine respectively [14] [28]. Mutation studies demonstrate that substitution of serine 20 with threonine or leucine in yeast confers significant resistance to ilicicolin H, supporting the critical role of this residue in inhibitor binding [28] [37]. Similarly, position 22 shows species-specific variation, with yeast glutamine contrasting with threonine in both bovine and Paracoccus systems [14] [28].

The structural basis for selectivity extends beyond individual amino acid differences to encompass the overall architecture of the Qn binding pocket [14]. While the general folding pattern of cytochrome b around center N remains similar across species, the amino acid sequence differences create sufficient structural variations to produce striking differences in inhibitor binding efficacy [14] [28]. These differences manifest as approximately two orders of magnitude reduced binding affinity for mammalian compared to fungal systems [14] [21].

The selectivity mechanism involves the modulation of binding interactions through species-specific residue arrangements that affect both direct contact points and the overall binding pocket geometry [28]. In mammalian systems, the leucine at position 20 and threonine at position 22 create a binding environment that is significantly less favorable for ilicicolin H accommodation compared to the serine-glutamine combination found in fungal systems [14] [28].

| Table 2: Amino Acid Differences at Key Qn Site Positions Between Species | |||||

|---|---|---|---|---|---|

| Position | Yeast S. cerevisiae | Bovine | Paracoccus denitrificans | Functional Importance | Reference |

| 20 | Ser | Leu | Ile | Critical for ilicicolin H binding | [14] [28] |

| 22 | Gln | Thr | Thr | Critical for ilicicolin H binding | [14] [28] |

| 31 | Asn | Asn | Asn | Important for picolinamide sensitivity | [31] [32] |

| 37 | Gly | Gly | Gly | Key resistance site for multiple inhibitors | [31] [32] [35] |

| 198 | Leu | Leu | Leu | Major resistance site, near quinone pocket | [28] [31] [34] |

| 227 | Lys | Lys | Lys | Proton transfer pathway | [41] |

| 228 | Asp | Asp | Asp | Conserved, critical for quinone protonation | [41] |

Comparative Analysis with Antimycin A and Picolinamide Fungicides

Ilicicolin H shares the Qn site as a common target with antimycin A and picolinamide fungicides, yet exhibits distinct binding characteristics and selectivity patterns that differentiate it from these related inhibitors [28] [27]. While all three inhibitor classes compete for binding at the quinone reduction site, their binding modes and species selectivity profiles demonstrate significant variations [28] [14].

Antimycin A represents the most broadly active Qn site inhibitor, demonstrating potent activity against cytochrome bc1 complexes from yeast, bovine, and bacterial sources with minimal selectivity differences [14] [28]. This contrasts sharply with ilicicolin H, which shows over 1000-fold selectivity for fungal versus mammalian systems [7] [21]. The binding affinity of antimycin A remains consistently high across species, with half maximal inhibitory concentration values below 1 nanomolar for all tested systems [14] [28].

Picolinamide fungicides, including compounds such as fenpicoxamid and florylpicoxamid through their active metabolites UK-2A and CAS-649, demonstrate intermediate selectivity characteristics [27] [31]. These compounds show preferential activity against fungal systems while maintaining some efficacy against mammalian targets [27]. The binding interactions involve similar molecular recognition elements to antimycin A, including key interactions with conserved aspartic acid and lysine residues at positions 228 and 227 respectively [27] [41].

The structural basis for these differential selectivity patterns involves distinct binding orientations and contact points within the Qn site [28] [27]. Ilicicolin H binding induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b, contrasting with the red shift observed with antimycin A [9] [23]. This spectral difference indicates distinct binding modes despite targeting the same general binding site [9] [28].

| Table 3: Comparative Analysis of Qn Site Inhibitors | |||||

|---|---|---|---|---|---|

| Inhibitor | Yeast IC50 (nM) | Bovine IC50 (nM) | Paracoccus IC50 (nM) | Binding Specificity | Reference |

| Ilicicolin H | 3-5 | 200-250 | >1000 (essentially non-inhibitory) | Highly specific for yeast/fungal | [14] [28] |

| Antimycin A | <1 | <1 | <1 | Broad spectrum | [14] [28] |

| Funiculosin | ~10 | ~10 | >100 | Moderate selectivity | [14] [28] |

Resistance Mechanisms: Mutations in Cytochrome b Subunits (G37, N31, L198)

Resistance to ilicicolin H develops through specific amino acid substitutions within the cytochrome b subunit that directly interfere with inhibitor binding at the Qn site [28] [31] [37]. The most significant resistance mutations occur at positions G37, N31, and L198, each contributing to resistance through distinct molecular mechanisms [31] [32] [34].

Position G37 represents a critical resistance site where substitutions with valine, alanine, or leucine confer substantial resistance to multiple Qn site inhibitors including ilicicolin H and picolinamide fungicides [31] [35]. The G37V mutation specifically demonstrates high-level resistance with resistance factors exceeding 200-fold while simultaneously reducing cytochrome bc1 complex activity by approximately 50 percent [35]. The resistance mechanism involves steric hindrance, with molecular modeling indicating the mutated residue creates direct steric clash with bound inhibitors [31] [35].

The N31K substitution primarily affects picolinamide sensitivity through electrostatic disruption mechanisms [31] [32]. This mutation introduces a lysine residue that forms an inappropriate electrostatic interaction with neighboring aspartic acid 229, disrupting the normal salt-bridge interactions essential for picolinamide binding [31]. While this mutation shows substantial growth rate penalties, it demonstrates the critical role of position 31 in maintaining proper binding site architecture [31] [32].

Position L198 represents the most broadly acting resistance site, with the L198F substitution conferring resistance to ilicicolin H, funiculosin, and other Qn site inhibitors [28] [34]. This position localizes close to the ubiquinone binding pocket, and the leucine to phenylalanine substitution creates steric interference without significantly impairing respiratory function [34] [28]. The L198F mutation represents the only known single amino acid change that confers resistance to three different center N inhibitors, highlighting its strategic importance in the binding site architecture [34].

Additional resistance mutations at positions Q22, S20, W30, M221, and K228 contribute to varying degrees of resistance through binding site modifications [28] [37] [31]. The Q22E and Q22T substitutions affect ilicicolin H binding specifically, while W30C primarily impacts funiculosin sensitivity [28]. These mutations demonstrate the complex network of interactions required for effective inhibitor binding at the Qn site [28] [37].

| Table 4: Cytochrome b Resistance Mutations and Their Characteristics | |||||

|---|---|---|---|---|---|

| Amino Acid Position | Common Mutations | Primary Resistance To | Resistance Mechanism | Fitness Cost | Reference |

| G37 | G37V, G37A, G37L | Picolinamides, Ilicicolin H | Steric hindrance | Variable (minimal to moderate) | [31] [32] [35] |

| N31 | N31K | Picolinamides | Electrostatic disruption | Substantial growth rate reduction | [31] [32] |

| L198 | L198F | Ilicicolin H, Funiculosin, Multiple Qn inhibitors | Steric interference, proximity to quinone pocket | Minimal | [28] [31] [34] |

| Q22 | Q22E, Q22T | Ilicicolin H | Binding site modification | Moderate | [28] [37] |

| S20 | S20T, S20L | Ilicicolin H | Binding site modification | Moderate | [28] [37] |

| W30 | W30C | Funiculosin | Binding site modification | Minimal | [28] |

| M221 | M221E, M221Q | Moderate Ilicicolin H resistance | Binding site modification | Minimal | [28] |

| K228 | K228M | Antimycin A, some picolinamides | Binding site modification | Minimal | [31] [32] |